1-Fluoro-3-[(3-chloro-5-fluorophenyl)sulfanylmethyl]benzene
Description
1-Fluoro-3-[(3-chloro-5-fluorophenyl)sulfanylmethyl]benzene (C₁₃H₉ClF₂S; MW: 270.5 g/mol) is a halogenated benzene derivative featuring a fluorinated aromatic core with a sulfanylmethyl (-SCH₂-) bridge to a 3-chloro-5-fluorophenyl group. This structure confers unique electronic and steric properties, making it a candidate for applications in pharmaceuticals, agrochemicals, and materials science. The compound’s synthesis typically involves nucleophilic substitution or coupling reactions, as inferred from analogous methodologies for sulfanylmethylbenzene derivatives (e.g., oxidation of sulfanyl intermediates or thiol-alkylation reactions) . Purification often employs silica chromatography or recrystallization .
Properties
IUPAC Name |
1-chloro-3-fluoro-5-[(3-fluorophenyl)methylsulfanyl]benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClF2S/c14-10-5-12(16)7-13(6-10)17-8-9-2-1-3-11(15)4-9/h1-7H,8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKLGPNMSMSROIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CSC2=CC(=CC(=C2)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClF2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Fluoro-3-[(3-chloro-5-fluorophenyl)sulfanylmethyl]benzene typically involves a multi-step process. One common method includes the use of Suzuki-Miyaura coupling reactions, which are palladium-catalyzed cross-coupling reactions between aryl halides and boronic acids. The reaction conditions often involve the use of a base, such as potassium carbonate, and a solvent like toluene or ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are implemented to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
1-Fluoro-3-[(3-chloro-5-fluorophenyl)sulfanylmethyl]benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The presence of halogens (fluorine and chlorine) makes it susceptible to nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The sulfanylmethyl group can undergo oxidation to form sulfoxides or sulfones.
Coupling Reactions: As mentioned, Suzuki-Miyaura coupling is a key reaction for its synthesis.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Substitution: Formation of various substituted benzene derivatives.
Oxidation: Formation of sulfoxides and sulfones.
Reduction: Formation of reduced sulfur-containing compounds.
Scientific Research Applications
1-Fluoro-3-[(3-chloro-5-fluorophenyl)sulfanylmethyl]benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a building block for drug molecules.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-Fluoro-3-[(3-chloro-5-fluorophenyl)sulfanylmethyl]benzene exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing their activity. The presence of halogens and the sulfanylmethyl group can affect the compound’s binding affinity and specificity .
Comparison with Similar Compounds
The compound is compared below with structurally related analogs to highlight substituent effects on reactivity, stability, and applications.
Structural and Electronic Comparisons
Key Observations :
- Halogen Effects: The target’s chlorine atom increases molecular weight and lipophilicity compared to its fluoro analog (236.3 vs.
- Sulfanyl vs. Sulfonyl : Sulfanyl groups (-S-) are prone to oxidation to sulfonyl (-SO₂-) (e.g., via peracid treatment ), which enhances stability but reduces nucleophilicity. The target compound may exhibit similar oxidative sensitivity.
- Bromine Substitution : Brominated analogs (e.g., from ) show higher molecular weights and altered reactivity, favoring cross-coupling reactions .
Physicochemical and Reactivity Data
- Thermal Stability : Sulfonyl derivatives (e.g., from ) exhibit higher melting points (443–444 K) due to stronger dipole interactions, whereas sulfanyl compounds may decompose at lower temperatures .
- Synthetic Utility: The target’s chloro and fluoro substituents could direct electrophilic aromatic substitution reactions, unlike non-halogenated analogs .
Biological Activity
1-Fluoro-3-[(3-chloro-5-fluorophenyl)sulfanylmethyl]benzene is an organic compound characterized by a unique combination of fluorine, chlorine, and sulfanylmethyl groups. Its molecular formula is C13H9ClF2S, and it has garnered attention in various fields, particularly in medicinal chemistry and materials science due to its potential biological activity. This article explores the biological activity of this compound, detailing its mechanisms of action, applications, and relevant research findings.
Molecular Structure
- Molecular Formula : C13H9ClF2S
- Molecular Weight : 270.73 g/mol
- IUPAC Name : this compound
Physical Properties
| Property | Value |
|---|---|
| Density | Not specified |
| Melting Point | Not specified |
| Solubility | Not specified |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of halogen atoms (fluorine and chlorine) enhances its reactivity and binding affinity to these targets.
Potential Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can be critical in drug development.
- Receptor Modulation : It may act as a modulator for certain receptors, influencing cellular signaling pathways.
Anticancer Activity
A study exploring the anticancer potential of halogenated benzene derivatives found that compounds with similar functional groups showed promise in inhibiting cancer cell proliferation. While direct studies on this compound are lacking, its structural analogs demonstrated significant cytotoxicity against various cancer cell lines.
Antimicrobial Activity
Research into related sulfanylmethyl compounds has revealed notable antimicrobial properties. These findings suggest that this compound may also possess similar activities, warranting further investigation.
Comparison with Similar Compounds
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| 1-Bromo-3-chloro-5-fluorobenzene | C13H8BrClF | Anticancer |
| 1-Fluoro-4-(methylsulfonyl)benzene | C13H9F2O2S | Antimicrobial |
| 1-Chloro-3-fluoro-4-(4-chlorophenyl)sulfanylmethylbenzene | C13H8Cl2F2S | Potential enzyme inhibitor |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
